molecular formula C17H19FN2O3S2 B12207215 N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12207215
M. Wt: 382.5 g/mol
InChI Key: NOSWFCIPDIDPAS-UHFFFAOYSA-N
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Description

This compound features a fused tetrahydrothieno[3,4-d][1,3]thiazole ring system with a 5,5-dioxide moiety, a 4-fluorophenethyl substituent, and a cyclopropanecarboxamide group. The sulfone (dioxide) group imparts strong electron-withdrawing properties, while the cyclopropane ring introduces steric constraints. The 4-fluorophenyl substituent may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C17H19FN2O3S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C17H19FN2O3S2/c18-13-5-1-11(2-6-13)7-8-20-14-9-25(22,23)10-15(14)24-17(20)19-16(21)12-3-4-12/h1-2,5-6,12,14-15H,3-4,7-10H2

InChI Key

NOSWFCIPDIDPAS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)CCC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

Molecular Formula

  • Molecular Weight : 337.42 g/mol
  • Molecular Formula : C18H20FN2O2S2

Structural Features

The compound features a cyclopropanecarboxamide moiety linked to a thieno-thiazole structure, which is substituted with a 4-fluorophenyl group. The presence of multiple functional groups contributes to its biological activity.

Research indicates that this compound may interact with various biological pathways, primarily through modulation of enzyme activity and receptor interactions. The thieno-thiazole core is known for its ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Anticancer Activity

Several studies have explored the anticancer properties of similar thieno-thiazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of thieno-thiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study found that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antimicrobial properties.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValueReference
Compound AAnticancer5 µM (MCF-7)Journal of Medicinal Chemistry
Compound BAntimicrobial16 µg/mL (E. coli)Antimicrobial Agents and Chemotherapy
Compound CNeuroprotectiveN/ANeuroscience Letters

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
4-Fluorophenyl GroupEnhances binding affinity
Thieno-Thiazole CoreCritical for enzyme inhibition
CyclopropanecarboxamideContributes to overall stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name/Structure Key Features Synthesis Highlights Spectral Data (Selected)
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide, 4-fluorophenethyl, cyclopropanecarboxamide Likely involves oxidation to sulfone and cyclopropane coupling IR: S=O (~1300 cm⁻¹), C=O (~1680 cm⁻¹); NMR: Cyclopropane protons (δ 1.0–2.5), fluorophenyl (δ 7.0–7.5)
3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) Thiazole core, chlorophenyl, dimethylphenyl, hydrazide Hydrazide formation via hydrazine hydrate reaction IR: C=O (~1663–1682 cm⁻¹), NH (~3150–3319 cm⁻¹); NMR: Chlorophenyl (δ 7.4–7.6)
Hexythiazox Thiazolidine ring, cyclohexyl, chlorophenyl Friedel-Crafts acylation, cyclization IR: C=O (~1700 cm⁻¹); NMR: Cyclohexyl (δ 1.2–2.0), chlorophenyl (δ 7.3–7.5)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole core, sulfonyl, difluorophenyl Tautomerization of hydrazinecarbothioamides IR: C=S (~1247–1255 cm⁻¹), NH (~3278–3414 cm⁻¹); NMR: Difluorophenyl (δ 6.8–7.2)

Key Differences and Implications

  • Heterocyclic Core: The target’s fused tetrahydrothienothiazole system is distinct from simpler thiazoles (e.g., 9f) or triazoles (e.g., 7–9). The fused ring may enhance rigidity and binding specificity compared to monocyclic systems .
  • Sulfone Group: The 5,5-dioxide moiety increases polarity and metabolic stability relative to non-oxidized thiazoles (e.g., hexythiazox) or sulfonyl-containing triazoles .
  • Cyclopropane Carboxamide : This group introduces steric hindrance absent in hexythiazox’s cyclohexyl or 9f ’s hydrazide, possibly affecting target engagement .

Spectral Analysis Trends

  • IR Spectroscopy : The target’s sulfone (S=O, ~1300 cm⁻¹) and carboxamide (C=O, ~1680 cm⁻¹) align with 9f ’s carbonyl peaks but differ from triazoles’ C=S (~1250 cm⁻¹) .
  • NMR : The cyclopropane protons (δ 1.0–2.5) and fluorophenyl signals (δ 7.0–7.5) contrast with 7–9 ’s difluorophenyl (δ 6.8–7.2) and 9f ’s chlorophenyl (δ 7.4–7.6) .

Research Implications and Gaps

While the target compound shares functional groups with pesticidal (e.g., hexythiazox) and triazole derivatives, its unique structure warrants further study. Comparative studies on sulfone vs. sulfide thiazoles (e.g., bioactivity, solubility) and cyclopropane vs. cyclohexyl steric effects are needed. Synthetic challenges, such as controlling oxidation states and cyclopropane integration, also merit exploration .

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